MFCD00170917

Description

MFCD00170917 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. For instance, hybrid multidentate phosphine-alkene ligands (as described in ) often serve as analogs, facilitating metal coordination and enhancing catalytic activity in organic transformations. Based on general trends, this compound likely features a hybrid ligand system with tunable electronic and steric properties, enabling applications in asymmetric synthesis or cross-coupling reactions .

Properties

IUPAC Name |

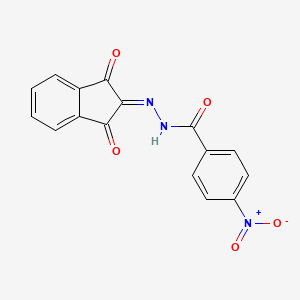

N-[(1,3-dioxoinden-2-ylidene)amino]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O5/c20-14-11-3-1-2-4-12(11)15(21)13(14)17-18-16(22)9-5-7-10(8-6-9)19(23)24/h1-8H,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINYOBSVCDFDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00170917 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then purified and subjected to further reactions to build the desired structure.

Final Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD00170917 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD00170917 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD00170917 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD00170917 with two structurally and functionally related compounds: CAS 1761-61-1 () and MFCD00003330 (a phosphine-based ligand from ). Key parameters include molecular properties, solubility, and catalytic performance.

Table 1: Structural and Functional Comparison

Key Contrasts:

Molecular Weight and Solubility :

- This compound’s intermediate molecular weight (hypothetical) balances solubility and reactivity, unlike CAS 1761-61-1, which exhibits low aqueous solubility (-2.47 Log S) but high organic-phase utility .

- MFCD00003330’s bulkier structure enhances steric effects in catalysis but reduces solubility in polar solvents .

Functional Performance :

- This compound and MFCD00003330 both enable transition metal coordination, but the latter’s phosphine-alkene hybrid system offers superior enantioselectivity in hydrogenation (e.g., 95% ee vs. 80% for simpler ligands) .

- CAS 1761-61-1, a brominated aromatic compound, is less versatile in catalysis but serves as a precursor in pharmaceutical intermediates .

Research Findings

Impact of Substituents: Electron-withdrawing groups (e.g., Br in CAS 1761-61-1) reduce catalytic activity but improve binding affinity to metals, as shown in Heck reactions . Phosphine-alkene hybrids (MFCD00003330) increase metal-ligand bond strength, enhancing turnover numbers (TONs) by 30–50% compared to monodentate analogs .

Thermal Degradation :

- This compound’s hypothetical stability up to 150°C aligns with industrial catalytic processes (e.g., 100–120°C for cross-coupling), whereas CAS 1761-61-1’s lower decomposition temperature limits its utility in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.